Valganciclovir

Pharmacokinetics Bioavailability Prodrug

Valganciclovir (VGCV), the L-valyl ester prodrug of ganciclovir, overcomes the 5.6% oral bioavailability of the parent compound, delivering 60.9% absolute oral bioavailability and systemic ganciclovir exposure comparable to IV administration. Substitution with oral ganciclovir is precluded by a 10.9-fold bioavailability gap. VGCV demonstrates a 4-fold lower resistance emergence rate vs. maribavir (2.5% vs. 10%) and later resistance onset (90 vs. 56 days). Ideal for CMV prophylaxis and treatment in procurement scenarios requiring predictable, high-bioavailability antiviral therapy with a durable resistance barrier.

Molecular Formula C14H22N6O5
Molecular Weight 354.36 g/mol
CAS No. 175865-60-8
Cat. No. B601543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValganciclovir
CAS175865-60-8
Synonyms5-Amino-3-[1-(hydroxymethyl)-2-(L-valyloxy)ethoxymethyl]-6,7- dihydro-3H-imidazo[4,5-d]pyrimidin-7-one;  (2S)-2-((2-AMino-6-oxo-1H-purin-9(6H)-yl)Methoxy)-3-hydroxypropyl 2-aMino-3-Methylbutanoate
Molecular FormulaC14H22N6O5
Molecular Weight354.36 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)N
InChIInChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)24-4-8(3-21)25-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22)/t8?,9-/m0/s1
InChIKeyWPVFJKSGQUFQAP-GKAPJAKFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4.79e+00 g/L

Valganciclovir (CAS 175865-60-8): Prodrug Design and Quantitative Differentiation from Ganciclovir and In-Class Antivirals


Valganciclovir (VGCV) is the L-valyl ester prodrug of ganciclovir (GCV), a synthetic nucleoside analogue antiviral agent [1]. This prodrug design is engineered to overcome the critically low absolute oral bioavailability of ganciclovir, which is only approximately 5.6% [2]. Valganciclovir is extensively and rapidly hydrolyzed in vivo by intestinal and hepatic esterases to release the active moiety, ganciclovir [1]. This conversion results in a systemic exposure of ganciclovir that is quantitatively comparable to that achieved with intravenous ganciclovir administration, a pharmacokinetic feature that fundamentally differentiates valganciclovir from its parent compound and other oral alternatives in the management of cytomegalovirus (CMV) infection [3].

Quantitative Basis for Valganciclovir Selection: Why Generic or In-Class Substitution is Not Equivalent


Valganciclovir cannot be substituted with generic oral ganciclovir or other anti-CMV agents without a significant and quantifiable impact on pharmacokinetics, efficacy, and safety. Direct substitution of valganciclovir with oral ganciclovir is precluded by a 10.9-fold difference in absolute oral bioavailability (60.9% vs. 5.6%), meaning an equivalent oral dose of ganciclovir would achieve only a fraction of the required systemic drug exposure [1]. Conversely, substituting valganciclovir with newer alternatives like letermovir or maribavir introduces distinct and non-overlapping toxicity and resistance profiles. Letermovir, for instance, does not require renal dose adjustment, a major limitation of valganciclovir, but its use is restricted to CMV prophylaxis and not treatment [2]. Maribavir, while offering a favorable myelotoxicity profile, is associated with a significantly higher and earlier emergence of drug resistance compared to valganciclovir [3]. The following evidence demonstrates that each comparator presents a unique quantitative trade-off that must be carefully weighed for specific patient and procurement scenarios.

Valganciclovir (CAS 175865-60-8) Evidence Guide: Head-to-Head Quantitative Differentiation from Key Comparators


Bioavailability and Systemic Exposure: Valganciclovir vs. Oral Ganciclovir

Valganciclovir demonstrates a 10.9-fold higher absolute oral bioavailability of ganciclovir compared to oral administration of the parent drug ganciclovir. This is quantified as 60.9% for valganciclovir versus 5.6% for oral ganciclovir (both administered with food) in a cross-over study [1]. Furthermore, the 900 mg oral dose of valganciclovir achieves a mean ganciclovir AUC0-24 of 42.69 µg·h/mL, which is non-inferior to the AUC0-24 of 47.61 µg·h/mL achieved by an intravenous infusion of ganciclovir at 5 mg/kg (90% CI: 83 to 97%) [2].

Pharmacokinetics Bioavailability Prodrug

Comparative Efficacy: Valganciclovir vs. Intravenous Ganciclovir for CMV Treatment

In a pre-emptive therapy setting for CMV, valganciclovir demonstrates non-inferior efficacy to intravenous ganciclovir. A clinical trial showed that 89.5% of patients treated with oral valganciclovir achieved viral clearance at 28 days, compared to 83% of patients treated with intravenous ganciclovir (P=0.030 for non-inferiority) . This was further supported by the VICTOR trial, a randomized, phase 4 study in solid organ transplant recipients with CMV disease, which compared oral valganciclovir (900 mg twice daily) to intravenous ganciclovir (5 mg/kg twice daily) and reported similar eradication rates of viremia and side effects between the two arms [1].

Antiviral Efficacy CMV Viremia Clearance Non-inferiority

Comparative Resistance Profile: Valganciclovir vs. Maribavir

In a phase 3 trial (AURORA) comparing maribavir and valganciclovir for the treatment of first-episode CMV infection in hematopoietic cell transplant recipients, the incidence of emergent drug resistance was significantly lower in the valganciclovir group. Drug resistance mutations developed in 2.5% (6 of 241) of valganciclovir recipients compared to 10% (24 of 241) of maribavir recipients (P = 0.001) [1]. Furthermore, valganciclovir resistance emerged later in the course of therapy, with a median onset of 90 days (range 66-110 days) compared to 56 days (range 35-125 days) for maribavir (P = 0.007) [1]. This earlier and more frequent emergence of resistance with maribavir was also associated with a significantly lower rate of CMV viral clearance at 8 weeks (16.7% for maribavir vs. 66.7% for valganciclovir; P = 0.03) [2].

Drug Resistance CMV UL97 Mutation

Comparative Prophylaxis Outcomes: Valganciclovir vs. Letermovir in Kidney Transplant

A post-hoc analysis of a phase 3 randomized trial in CMV D+/R- kidney transplant recipients compared valganciclovir and letermovir for primary prophylaxis. The analysis focused on the impact of renal function on virologic outcomes. In patients with impaired renal function (creatinine clearance <67 mL/min by Cockcroft-Gault), valganciclovir use was associated with lower adherence due to the need for dose adjustment, which contributed to higher rates of breakthrough CMV DNAemia. By week 28, 5 patients in the letermovir group experienced quantifiable CMV DNAemia compared to 22 in the valganciclovir group. Breakthrough DNAemia during prophylaxis occurred in 2 letermovir and 14 valganciclovir patients, with most events in the valganciclovir group occurring in patients with reduced kidney function [1].

CMV Prophylaxis Renal Function Breakthrough Infection

Comparative Safety Profile: Myelotoxicity of Valganciclovir vs. Maribavir

Valganciclovir is known for its dose-limiting myelotoxicity, primarily manifesting as neutropenia. In clinical studies, the reported incidence of neutropenia in patients receiving valganciclovir for CMV prophylaxis is in the range of 15-18% [1]. In contrast, maribavir, a CMV UL97 kinase inhibitor, demonstrates a significantly more favorable hematologic safety profile, with neutropenia rates reported at 4-5% [1]. This represents a roughly 3- to 4-fold reduction in the risk of this key adverse event.

Myelotoxicity Neutropenia Safety

Comparative Absorption Kinetics: Valganciclovir vs. Oral Ganciclovir

Valganciclovir not only provides greater overall exposure to ganciclovir but also achieves higher peak concentrations more rapidly. Following a single oral dose, valganciclovir (360 mg) produced a peak ganciclovir concentration (Cmax) of 2.98 ± 0.77 µg/mL at a median time (Tmax) of 1.0 ± 0.3 hours. In contrast, a 1000 mg oral dose of ganciclovir resulted in a Cmax of only 0.47 ± 0.17 µg/mL at a Tmax of 2.2 ± 1.0 hours [1]. This represents a 6.3-fold higher Cmax achieved in less than half the time.

Pharmacokinetics Cmax Tmax

Evidence-Based Application Scenarios for Valganciclovir (CAS 175865-60-8) in Clinical and Research Settings


First-Line Oral Therapy for CMV Infection in Solid Organ Transplant Recipients

Valganciclovir is the preferred oral agent for both the induction and maintenance treatment of active CMV disease in solid organ transplant recipients. This is directly supported by its non-inferior efficacy to intravenous ganciclovir in eradicating CMV viremia, as demonstrated in the VICTOR trial and other studies [REFS-1, REFS-2]. The ability to achieve systemic ganciclovir exposures comparable to intravenous administration via a convenient oral route allows for effective outpatient management of this significant post-transplant complication [2].

Standard-of-Care Prophylaxis for CMV in High-Risk Transplant Recipients with Normal Renal Function

For CMV D+/R- kidney, lung, and heart transplant recipients, valganciclovir is a long-standing standard for primary prophylaxis. Its efficacy in preventing CMV reactivation and disease is well-established. The evidence highlights its suitability when patients have normal or mildly impaired renal function, allowing for standard daily dosing without interruption [3]. This scenario is optimal for valganciclovir's use, where its proven efficacy is not compromised by the challenges of renal dose adjustment.

Preferred Agent in Scenarios Where Drug Resistance is a Paramount Concern

When the clinical scenario or patient population (e.g., high viral loads, prior antiviral exposure) raises a heightened concern for the emergence of drug resistance, valganciclovir is a more suitable choice than maribavir. Comparative data from the AURORA trial demonstrate that valganciclovir is associated with a 4-fold lower incidence of emergent drug resistance (2.5% vs. 10%) and a significantly later time to resistance development (90 vs. 56 days) [4]. This provides a more durable and reliable antiviral barrier.

Investigational Use in Non-CMV Research Applications

As a specific inhibitor of viral DNA polymerase, valganciclovir (and its active metabolite ganciclovir) is a valuable research tool in virology studies beyond CMV, including investigations into other herpesviruses such as Epstein-Barr virus (EBV) and human herpesvirus 6 (HHV-6) [5]. Its well-characterized pharmacokinetic profile and established safety parameters in humans make it a useful reference compound in preclinical models of antiviral therapy and viral pathogenesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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